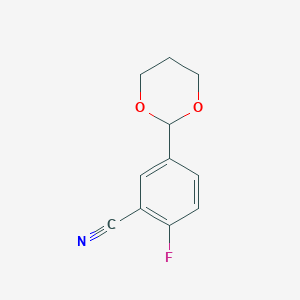
5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile
説明
5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s structurally similar to benzpyrimoxan , which is known to target nymphs of rice planthoppers
Mode of Action
For instance, Benzpyrimoxan, a structurally similar compound, exhibits remarkable activity against certain insects . More research is required to elucidate the specific interactions of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile with its targets.
Biochemical Pathways
Given its structural similarity to benzpyrimoxan , it might affect similar biochemical pathways
Result of Action
Structurally similar compounds like benzpyrimoxan have been shown to have significant insecticidal activity . More research is needed to understand the specific molecular and cellular effects of this compound.
生物活性
5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in the context of cystic fibrosis and other diseases.
This compound (CAS Number: 218301-23-6) can be synthesized through various methods involving fluorination and functionalization of isoxazole derivatives. The synthesis often involves the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under optimized conditions to yield high conversion rates and product yields .
The compound has been evaluated for its activity in enhancing the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). CFTR is essential for chloride ion transport across epithelial cell membranes, and its dysfunction leads to cystic fibrosis. The preliminary studies indicate that this compound can increase CFTR activity, potentially alleviating symptoms associated with the disease .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits promising results in enhancing CFTR-mediated ion transport. The fluorinated isoxazole derivatives prepared from this compound were subjected to cellular assays where they showed significant increases in chloride ion transport compared to control groups. This suggests a direct interaction with the CFTR channel, facilitating its opening and function .
Case Studies
Case Study 1: Cystic Fibrosis Treatment
In a recent study, researchers synthesized a series of fluorinated isoxazoles including this compound and tested their effects on CFTR activity. The results indicated that compounds with the dioxane moiety significantly enhanced CFTR activity in cultured human bronchial epithelial cells. This was measured using forskolin-stimulated chloride secretion assays, which showed a notable increase in ion transport compared to untreated controls .
Case Study 2: Analogs and Derivatives
Further investigations into analogs of this compound have revealed varying degrees of biological activity. For example, modifications to the aromatic ring or dioxane structure resulted in different potencies regarding CFTR activation. This highlights the importance of structural optimization in developing effective therapeutics targeting CFTR dysfunction .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-10-3-2-8(6-9(10)7-13)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWHWJOQQXLUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















